molecular formula C14H10O2 B1279037 3H-benzo[f]chromene-2-carbaldehyde CAS No. 61699-01-2

3H-benzo[f]chromene-2-carbaldehyde

Cat. No. B1279037
CAS RN: 61699-01-2
M. Wt: 210.23 g/mol
InChI Key: BIHHFQLXQICCJQ-UHFFFAOYSA-N
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Description

3H-benzo[f]chromene-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a pyran ring. The specific compound of interest, 3H-benzo[f]chromene-2-carbaldehyde, features an aldehyde functional group at the second carbon of the chromene structure, which makes it a valuable intermediate for various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of 3H-benzo[f]chromene-2-carbaldehydes has been achieved through different methods. One approach involves a cascade reaction starting from naphthol Mannich bases and 3-(N,N-diethylamino)acrolein, which undergoes a [4+2] cycloaddition followed by the elimination of diethylamine to yield the desired product . Another method reported is the one-pot, three-component synthesis involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, which provides an environmentally friendly and metal-free approach to synthesize 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, closely related to the target compound .

Molecular Structure Analysis

The molecular structure of compounds related to 3H-benzo[f]chromene-2-carbaldehyde has been elucidated using spectral methods and X-ray diffraction analysis. For instance, the structure of 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, a derivative of 4-oxo-4H-chromene-3-carbaldehyde, was determined, providing insights into the molecular arrangement and confirming the presence of the chromene core . Additionally, the crystal structure of 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, another related compound, was established, which aids in understanding the structural aspects of the benzo[f]chromene derivatives .

Chemical Reactions Analysis

3H-benzo[f]chromene-2-carbaldehydes are versatile intermediates that can undergo various chemical reactions. For example, they can participate in oxa-[3+3] annulation with 2-naphthols to synthesize polycondensed chromeno[2,3-b]chromenes, which are complex structures with potential applications in material science and pharmaceuticals . Furthermore, these compounds can be converted into imines and hydrazones, which exhibit interesting luminescence and ionochromic properties, making them suitable for the development of sensors and other functional materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3H-benzo[f]chromene-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group contributes to their reactivity, allowing for further functionalization. The synthesized compounds have been virtually screened against therapeutic targets, indicating potential biological activity . Additionally, the ionochromic properties of related hydrazone derivatives suggest that these compounds can interact with metal cations and various anions, leading to changes in their absorption and fluorescence properties .

Scientific Research Applications

Synthesis of Novel Compounds

A series of 1H-benzo[f]chromene-2-carbaldehydes were synthesized through a cascade reaction involving naphthol Mannich bases and 3-(N,N-diethylamino)acrolein. This reaction utilizes a [4+2] cycloaddition mechanism, generating new compound structures (Lukashenko et al., 2016).

Luminescence and Ionochromic Properties

9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde and its derivatives exhibit multifunctional ionochromic properties. These compounds can form colored complexes with metal cations and various anions, leading to significant changes in absorption and fluorescence properties (Nikolaeva et al., 2020).

Preparation of Polycondensed Chromenes

1H-benzo[f]chromene-2-carbaldehydes were used in the synthesis of polycondensed chromeno[2,3-b]chromenes. This method is based on a [3+3] cycloaddition reaction, representing a novel approach in the synthesis of complex chromene structures (Semenova et al., 2021).

Synthesis of Pyridocoumarin Derivatives

4Н-chromene-3-carbaldehydes and 1Н-benzo[f]chromene-3-carbaldehydes reacted with 4-aminocoumarin to produce pyridocoumarin derivatives. The reaction involves a Michael reaction, chromane ring opening, and cyclodehydration (Osipov et al., 2019).

Transformations under Pentacarbonyliron

4-oxo-4H-chromene-3-carbaldehyde underwent transformations in the presence of pentacarbonyliron, leading to the formation of distinct chromen-4-one compounds. This study provides insights into the reactivity of chromene carbaldehydes under specific conditions (Ambartsumyan et al., 2012).

Reactions with Aromatic Amines

Reactions of 3-perfluoroacyl-4Н-chromenes and 2-perfluoroacyl-1Н-benzo[f]chromenes with primary aromatic amines resulted in new compounds through pyran ring cleavage, initiated by an aza-Michael reaction. This reaction pathway expands the utility of these compounds in synthetic chemistry (Osipov et al., 2020).

Antibacterial Activity Studies

Coumarine derivatives, including 4-(2-(benzyloxy) phenyl amino)-2-oxo-2H-chromene-3-carbaldehyde, were studied for their antibacterial properties. These compounds exhibited moderate to high activity against various bacteria, highlighting their potential in antimicrobial research (Govori et al., 2013).

Antitumor Activity

Compounds derived from 6-(Benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde were evaluated for their in vitro antitumor activities. Some of these compounds showed significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019).

Safety And Hazards

The safety information for 3H-benzo[f]chromene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3H-benzo[f]chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHFQLXQICCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447255
Record name 3H-benzo[f]chromene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-benzo[f]chromene-2-carbaldehyde

CAS RN

61699-01-2
Record name 3H-benzo[f]chromene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Somasundaram, JA Garg, S Naidu… - European Journal of …, 2019 - Wiley Online Library
Halogen‐exchange (Halex) fluorinations in vinylic systems are rare; under controlled conditions, halex fluorination of vinylic aldehydes, 1‐chloro‐3H‐benzo[f]chromene‐2‐…
QW Tan, LY He, ZW He, WH Liu, SS Zhang… - Medicinal Chemistry …, 2021 - Springer
In this study, 19 3H-benzo[f]chromen chalcone derivatives (2a–2s) were obtained from 2-hydroxy-1-naphthaldehyde as the starting material, and their structures were confirmed by IR, 1 …
Number of citations: 4 link.springer.com
DR Mishra, BS Panda, S Nayak, NK Rauta… - Tetrahedron, 2022 - Elsevier
An efficient synthesis of a series of 4-((2H-chromen-3-yl)/(2-phenyl-2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones has been developed via one-pot multicomponent …
Number of citations: 7 www.sciencedirect.com
ZY Fu, QH Jin, YL Qu, LP Guan - Bioorganic & Medicinal Chemistry Letters, 2019 - Elsevier
Thirty-eight chalcone derivatives bearing a chromen or benzo[f]chromen moiety were synthesized and evaluated for their anti-inflammatory and analgesic activities. Using an ear edema …
Number of citations: 26 www.sciencedirect.com
Z Shang, Q Meng, R Zhang, Z Zhang - Analytica Chimica Acta, 2023 - Elsevier
We report the development of a bifunctional near-infrared fluorescent probe (QZB) for selective sensing of bisulfite (HSO 3 − ) and hypochlorous acid (HOCl). The synergistic detection of …
Number of citations: 4 www.sciencedirect.com
KAM Abouzid, GH Al-Ansary, AM El-Naggar - European journal of …, 2017 - Elsevier
Targeting Pim-1 kinase recently proved to be profitable for conquering cancer proliferation. In the current study, we report the design, synthesis and biological evaluation of two novel …
Number of citations: 64 www.sciencedirect.com
FF Guo, WN Wu, XL Zhao, Y Wang, YC Fan… - … Acta Part A: Molecular …, 2022 - Elsevier
Hypochlorite plays a significant role in physiological processes, particularly regulation of lysosomal functions, and is involved in various diseases. Thus, it is crucial to develop highly …
Number of citations: 19 www.sciencedirect.com
J Li, X Qi, W Wei, G Zuo, W Dong - Sensors and Actuators B: Chemical, 2016 - Elsevier
A selective and sensitive red-emitting fluorescent and colorimetric dual-channel sensor, which could be used for the detection of cyanide, was developed based on a conjugated …
Number of citations: 40 www.sciencedirect.com
W Zhang, T Liu, F Huo, P Ning, X Meng… - Analytical chemistry, 2017 - ACS Publications
Herein, a novel near-infrared fluorescent probe for ratiometric detection of bisulfate was designed and developed based on a conjugation of naphthopyran-benzothiazolium system. The …
Number of citations: 144 pubs.acs.org
MA Gouda, E Attia, MH Helal… - Journal of Heterocyclic …, 2018 - Wiley Online Library
Cancer is a term used for diseases in which some of the body’s cells begin to divide without stopping and spread into surrounding tissues. Most cancers form a tumor, but some, like …
Number of citations: 11 onlinelibrary.wiley.com

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